molecular formula C19H13N3O4 B2824931 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide CAS No. 1210633-17-2

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide

Cat. No. B2824931
CAS RN: 1210633-17-2
M. Wt: 347.33
InChI Key: CFNHBIDHMHGWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide” is a compound that belongs to the class of substituted cinnamides . Substituted cinnamides have been found to exhibit a variety of medicinal properties, including anti-inflammatory, anti-convulsant, antioxidant, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of various techniques and reagents. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were synthesized and evaluated for their antitumor activities . The synthesis process often involves the use of Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to an isoxazol-3-yl group via a methylene bridge, and a cyanobenzamide group also attached via a methylene bridge . The structure was designed using Marvin sketch .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For instance, the synthesis of similar compounds involves reactions such as Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been predicted using various in silico tools. These tools have been used to calculate various molecular properties relevant to drug motifs, including the prediction of ADME properties, BBB penetration, and solubility . All the derivatives obey Lipinski’s rule of five and have good bioactive scores .

Scientific Research Applications

Hydrolysis and Soil Metabolism

A study by Rouchaud, Gustin, Moulard, and Plisnier (2010) explores the hydrolysis of a benzoylamide derivative related to isoxaben, a herbicide. It was found that in aqueous acid hydrolysis, the compound transformed unexpectedly into 5-isoxazolinone and 2,6-dimethoxybenzamide. This reaction pathway is also a primary soil metabolism pathway, indicating the environmental behavior of such compounds (Rouchaud, Gustin, Moulard, & Plisnier, 2010).

Chemical Synthesis and Catalysis

A 2018 study by Xu, Zhao, Li, and Liu investigates benzo[d]isoxazoles' role in gold-catalyzed cycloaddition reactions with ynamides. This process provides access to polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, showcasing the versatility of benzo[d]isoxazoles in synthetic chemistry (Xu, Zhao, Li, & Liu, 2018).

Radiochemistry and Imaging

Gao, Wang, and Zheng (2018) detail the synthesis of carbon-11-labeled CK1 inhibitors for potential PET radiotracers in Alzheimer's disease imaging. This work underscores the applicability of benzodioxol derivatives in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Antipsychotic Drug Development

Yang et al. (2016) synthesized benzamides with potent properties on dopamine and serotonin receptors, indicating their potential as antipsychotics. These compounds, such as 3-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-N-methylbenzamide, offer insights into the design of new drugs for psychiatric disorders (Yang et al., 2016).

Polymer Science

Butt, Akhtar, Zafar-uz-Zaman, and Munir (2005) synthesized new diamines incorporating benzamide derivatives, highlighting their utility in polymer science. Their work demonstrates the role of these compounds in creating materials with unique properties, such as high degradation temperatures and specific heat capacities (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antiproliferative Activity in Cancer Research

Youssef, El-Moneim, Fathalla, and Nafie (2020) designed and synthesized N-alkyl-2-(substitutedbenzamido) benzamides with promising antiproliferative activity against cancer cell lines. This research illustrates the therapeutic potential of benzamide derivatives in oncology (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Future Directions

The compound and its derivatives show promise in the field of medicinal chemistry due to their wide range of medicinal properties . Future research could focus on further optimization of these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-3-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c20-9-12-2-1-3-14(6-12)19(23)21-10-15-8-17(26-22-15)13-4-5-16-18(7-13)25-11-24-16/h1-8H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNHBIDHMHGWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.